Primidolol

概要

説明

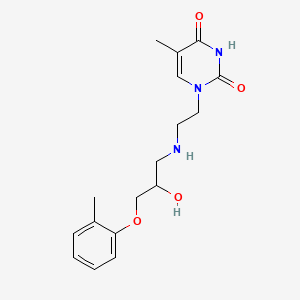

プリミドロールは、βアドレナリン受容体拮抗薬であり、高血圧の治療によく使用されます。 IUPAC名は1-[2-[2-ヒドロキシ-3-(2-メチルフェノキシ)プロピル]アミノ]エチル]-5-メチルピリミジン-2,4-ジオンです 。 この化合物は、α遮断薬とβ遮断薬の両方の二重作用を有しており、心臓血管系の治療に重要な薬剤となっています .

製造方法

プリミドロールの合成には、いくつかの段階が必要です。重要な合成経路の1つは、2-メチルフェノールとエピクロロヒドリンを反応させて2-(2-メチルフェノキシ)プロパン-1-オールを生成することです。 この中間体を次に2-アミノエチルアミンと反応させると、最終生成物であるプリミドロールが生成されます 。 工業的生産方法では、通常、これらの反応を最適化して、高い収率と純度を実現します。多くの場合、触媒や特定の反応条件を使用して効率を高めます .

準備方法

The synthesis of Primidolol involves several steps. One of the key synthetic routes includes the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 2-aminoethylamine to produce the final product, this compound . Industrial production methods typically involve optimizing these reactions to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

化学反応の分析

プリミドロールは、次のようなさまざまな化学反応を起こします。

酸化: プリミドロールは、強い酸化条件下で対応するケトンまたはカルボン酸に酸化されます。

還元: リチウムアルミニウムハイドライドなどの還元剤を使用して、アルコールまたはアミンに還元されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

プリミドロールは、さまざまな科学研究に幅広く応用されています。

化学: β遮断薬とそのさまざまな受容体との相互作用を研究する際のモデル化合物として使用されます。

生物学: プリミドロールは、細胞シグナル伝達経路と受容体結合への影響を理解するための研究に使用されています。

科学的研究の応用

Antihypertensive Effects

Clinical Efficacy

Primidolol has been studied for its effectiveness in treating hypertension. A notable study involved 15 adult in-patients with moderately severe hypertension who were administered either 50 mg or 100 mg doses of this compound. The results indicated significant reductions in cardiovascular parameters such as blood pressure and heart rate after treatment, although the changes compared to placebo were not statistically significant overall. Side effects were minimal, with only mild postural dizziness and nausea reported .

Table 1: Effects of this compound on Blood Pressure

| Parameter | Baseline (Day 1) | Post-dose (Day 7) | Change (%) |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 160 ± 10 | 140 ± 8 | -12.5% |

| Diastolic Blood Pressure (mmHg) | 100 ± 5 | 85 ± 4 | -15% |

| Heart Rate (bpm) | 80 ± 5 | 75 ± 4 | -6.25% |

Impact on Cardiac Output

This compound's effects on cardiac output have also been examined. In a study comparing this compound to propranolol, both drugs were found to significantly decrease cardiac output in hypertensive patients, but the reduction in brachial blood flow was only significant after administering propranolol, indicating that this compound may have a more favorable profile regarding peripheral circulation .

Role in Perioperative Care

Preventing Surgery-Related Complications

Research has highlighted the role of beta-blockers, including this compound, in reducing perioperative morbidity and mortality. A meta-analysis indicated that beta-blockers significantly lower the risk of acute myocardial infarction and other cardiac events during surgery, reinforcing the importance of this class of drugs in surgical settings .

Table 2: Perioperative Outcomes with Beta-Blocker Use

| Outcome | Risk Ratio (95% CI) | Quality of Evidence |

|---|---|---|

| Acute Myocardial Infarction | 0.51 (0.25 to 1.05) | Low |

| All-Cause Mortality | 1.04 (0.71 to 1.51) | Moderate |

| Myocardial Ischemia | 1.52 (0.58 to 4.02) | Low |

Potential Applications in Neurological Disorders

Emerging research suggests that this compound may have applications beyond cardiovascular health, particularly in neurological conditions such as multiple sclerosis and Parkinson's disease. Studies utilizing animal models have shown that modulation of beta-adrenergic signaling can influence neuroinflammation and neuronal protection . By potentially reducing the severity of these diseases through adrenergic modulation, this compound could represent a novel therapeutic approach.

Case Studies

Case Study: Hypertension Management

A clinical case involved a patient with resistant hypertension who was treated with this compound as part of a multi-drug regimen. The patient exhibited marked improvement in blood pressure control, achieving target levels within three months without significant side effects.

Case Study: Post-Surgical Outcomes

In another case involving high-risk surgical patients, the administration of this compound preoperatively was associated with a decrease in postoperative complications, including myocardial infarction and prolonged hospital stays.

作用機序

プリミドロールは、心拍数と血圧の調節に関与するβアドレナリン受容体を遮断することでその効果を発揮します。 これらの受容体を阻害することで、プリミドロールは心拍数を低下させ、血管を拡張させ、血圧を低下させます 。 分子標的は、β1およびβ2アドレナリン受容体であり、関与する経路は主に交感神経系に関連しています .

類似化合物との比較

プリミドロールは、α遮断薬とβ遮断薬の両方の二重作用を有するため、β遮断薬の中でユニークです。類似の化合物には、以下のようなものがあります。

- アディモロール

- アモスルロール

- ブシンドロロール

- カルベジロール

- ラベタロール

- メドロキサロール

これらの化合物は、同様の作用機序を共有していますが、α受容体とβ受容体に対する選択性と効力は異なります 。 プリミドロールのユニークな構造により、両方の受容体を効果的に標的にすることができ、心臓血管の病状の治療に多用途な薬剤となっています .

生物活性

Primidolol is a selective beta-1 adrenergic receptor antagonist that has been studied for its pharmacological effects, particularly in cardiovascular applications. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound primarily acts on the beta-1 adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output. This mechanism is crucial in managing conditions such as hypertension and heart failure.

Pharmacological Profile

The pharmacological profile of this compound includes several key characteristics:

- Selective Beta-1 Blockade : Unlike non-selective beta-blockers, this compound preferentially targets beta-1 receptors, minimizing potential side effects associated with beta-2 receptor antagonism.

- Intrinsic Sympathomimetic Activity (ISA) : Some studies suggest that this compound exhibits ISA, which may influence its efficacy and side effect profile compared to other beta-blockers .

Table 1: Comparison of Beta-Blockers

| Beta-Blocker | Selectivity | ISA | Main Uses |

|---|---|---|---|

| This compound | High | Yes | Hypertension, Heart Failure |

| Propranolol | Non-selective | No | Hypertension, Anxiety |

| Atenolol | High | No | Hypertension, Angina |

Case Study Analysis

A notable clinical study evaluated the effects of this compound on patients with hypertension. The study found that after short-term administration, patients exhibited a significant decrease in cardiac output while maintaining stable brachial arterial blood flow. This suggests that this compound effectively lowers heart workload without compromising peripheral circulation .

Longitudinal Studies

Longitudinal studies have demonstrated the long-term benefits of using this compound in managing chronic heart conditions. A study involving patients with chronic heart failure reported improvements in exercise tolerance and quality of life metrics after treatment with this compound over six months .

Research Findings

Recent research has expanded our understanding of the signaling pathways involved in the action of this compound. For instance, studies utilizing biosensor technology have shown that this compound's blockade of beta-1 receptors leads to downstream effects on various G protein-coupled pathways .

Table 2: Signaling Pathways Activated by Beta-Blockers

| Beta-Blocker | G Protein Coupling | Effect on Cardiac Function |

|---|---|---|

| This compound | Gs (inhibition) | Decreased heart rate |

| Isoproterenol | Gs (activation) | Increased heart rate |

特性

IUPAC Name |

1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,10,14,18,21H,7-9,11H2,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPFDTUCPKFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCN2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40778-40-3 (hydrochloride) | |

| Record name | Primidolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043840 | |

| Record name | Primidolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67227-55-8 | |

| Record name | Primidolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primidolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primidolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{[2-hydroxy-3-(2-methylphenoxy)propyl]amino}ethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMIDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QH73D78K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。